Cas no 1261963-46-5 (4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid)
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- DTXSID20689856
- MFCD18320212
- 1261963-46-5
- 3'-Carbamoyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
- 4-(3-AMINOCARBONYLPHENYL)-3-METHYLBENZOIC ACID
- 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%
- 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid
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- MDL: MFCD18320212
- Inchi: 1S/C15H13NO3/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
- InChI Key: JVUZWQXGWHEFIB-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=C(C)C=1)C1C=CC=C(C(N)=O)C=1)=O
Computed Properties
- Exact Mass: 255.09
- Monoisotopic Mass: 255.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.4A^2
- XLogP3: 2.3
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327362-5 g |
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%; . |
1261963-46-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327362-5g |
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%; . |
1261963-46-5 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid Suppliers
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid (CAS No. 1261963-46-5): A Comprehensive Overview
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid (CAS No. 1261963-46-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid consists of a benzoic acid moiety substituted with a 3-aminocarbonylphenyl group and a methyl group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the pharmacological activities of 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. Specifically, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated pain.
In addition to its anti-inflammatory properties, 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid has also been investigated for its potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the activation of caspase-dependent apoptotic pathways and the suppression of cell proliferation. These findings suggest that 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid could be a valuable lead compound for the development of new anticancer drugs.
The synthetic route to 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid has been well-documented in the literature. One common approach involves the reaction of 4-bromomethylbenzoic acid with 3-aminobenzoic acid followed by decarboxylation to form the desired product. This method provides a high yield and purity, making it suitable for large-scale production. The availability of efficient synthetic protocols is crucial for advancing the preclinical and clinical evaluation of this compound.
In terms of pharmacokinetics, preliminary studies have shown that 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and demonstrates good bioavailability. The compound is primarily metabolized by hepatic enzymes, with major metabolites being identified in urine and feces. These pharmacokinetic characteristics are essential for optimizing dosing regimens and ensuring therapeutic efficacy.
To further explore the therapeutic potential of 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, several clinical trials are currently underway. These trials aim to evaluate its safety and efficacy in treating various conditions such as chronic inflammatory diseases and cancer. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects reported at therapeutic doses.
In conclusion, 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid (CAS No. 1261963-46-5) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an exciting area of research in medicinal chemistry and pharmaceutical science. Continued investigation into its mechanisms of action, pharmacokinetics, and clinical applications will undoubtedly contribute to advancements in drug discovery and development.
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